molecular formula C11H8O2S B1283632 (2E)-3-(1-benzothien-3-yl)acrylic acid CAS No. 5381-29-3

(2E)-3-(1-benzothien-3-yl)acrylic acid

Cat. No.: B1283632
CAS No.: 5381-29-3
M. Wt: 204.25 g/mol
InChI Key: OCCNZXOFXUAHOB-AATRIKPKSA-N
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Description

(2E)-3-(1-Benzothien-3-yl)acrylic acid: is an organic compound characterized by the presence of a benzothiophene ring attached to an acrylic acid moiety

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2E)-3-(1-benzothien-3-yl)acrylic acid serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving benzothiophene derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the synthesis of polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action for “(2E)-3-(1-benzothien-3-yl)acrylic acid” is not specified in the information I found. This is likely because its use is primarily in proteomics research applications , and its specific mechanism of action may depend on the context of the research.

Safety and Hazards

For safety and hazards information related to “(2E)-3-(1-benzothien-3-yl)acrylic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as first-aid measures and fire-fighting measures.

Future Directions

The future directions for “(2E)-3-(1-benzothien-3-yl)acrylic acid” are not specified in the information I found. Given its use in proteomics research applications , it’s likely that future directions will be determined by advancements and discoveries in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-benzothien-3-yl)acrylic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Acrylic Acid Moiety Addition: The acrylic acid moiety can be introduced via a Heck reaction, where the benzothiophene derivative is coupled with acrylic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions typically include:

    Catalyst: Palladium-based catalysts.

    Base: Triethylamine or potassium carbonate.

    Solvent: Dimethylformamide or acetonitrile.

    Temperature: 80-120°C.

    Reaction Time: 12-24 hours.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(1-benzothien-3-yl)acrylic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Comparison with Similar Compounds

  • (2E)-3-(2-benzothien-3-yl)acrylic acid
  • (2E)-3-(1-benzofuran-3-yl)acrylic acid
  • (2E)-3-(1-benzothiazol-3-yl)acrylic acid

Uniqueness: (2E)-3-(1-benzothien-3-yl)acrylic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNZXOFXUAHOB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916834-37-2
Record name (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-benzothiophene-3-carbaldehyde (4.9 g, 0.03 mol), malonic acid (6.6 g, 0.06 mol) and piperidine (1 mL) in 100 mL anhydrous pyridine was heated at 110° C. overnight. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo. The residue was taken up in 100 mL of water and 1 N hydrochloric acid was added to adjust the pH of this solution to ca. 3. The suspension was filtered and the yellow solid was collected, washed with water (3×50 mL) and concentrated in vacuo to give the indicated product with 95% purity (5.65 g, 91%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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